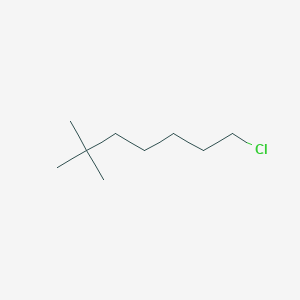
1-Chloro-6,6-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-chloro-6,6-diméthylheptane est un composé organique de formule moléculaire C9H19Cl. Il appartient à la famille des halogénoalcanes, caractérisée par la présence d'un atome de chlore lié à une chaîne carbonée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1-chloro-6,6-diméthylheptane peut être synthétisé par plusieurs méthodes. Une approche courante implique la chloration du 6,6-diméthylheptane. Cette réaction nécessite généralement la présence d'un agent chlorant tel que le chlorure de thionyle (SOCl2) ou le trichlorure de phosphore (PCl3) dans des conditions contrôlées. La réaction est généralement effectuée à des températures élevées pour assurer une chloration complète.
Méthodes de production industrielle
En milieu industriel, la production de 1-chloro-6,6-diméthylheptane peut impliquer l'utilisation de réacteurs à grande échelle et de procédés à flux continu. Les matières premières, y compris le 6,6-diméthylheptane et l'agent chlorant, sont introduites dans le réacteur, où la réaction a lieu dans des conditions optimisées. Le produit est ensuite purifié par distillation ou d'autres techniques de séparation pour obtenir du 1-chloro-6,6-diméthylheptane de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-chloro-6,6-diméthylheptane subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être remplacé par d'autres nucléophiles tels que les ions hydroxyde (OH-), les ions alcoolate (RO-) ou les amines (NH2-).
Réactions d'élimination : En milieu basique, le 1-chloro-6,6-diméthylheptane peut subir une déshydrohalogénation pour former des alcènes.
Réactions d'oxydation : Le composé peut être oxydé pour former les alcools ou les cétones correspondants.
Réactifs et conditions courantes
Réactions de substitution : Généralement effectuées en présence d'un nucléophile fort et d'un solvant polaire.
Réactions d'élimination : Souvent réalisées à l'aide d'une base forte telle que l'hydroxyde de potassium (KOH) ou l'éthylate de sodium (NaOEt) dans un solvant alcoolique.
Réactions d'oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Principaux produits formés
Réactions de substitution : Formation d'alcools, d'éthers ou d'amines.
Réactions d'élimination : Formation d'alcènes.
Réactions d'oxydation : Formation d'alcools ou de cétones.
Applications de la recherche scientifique
Le 1-chloro-6,6-diméthylheptane a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme matière de départ pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de produits pharmaceutiques et d'agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du 1-chloro-6,6-diméthylheptane implique son interaction avec les nucléophiles ou les bases, conduisant à des réactions de substitution ou d'élimination. L'atome de chlore, étant un groupe attracteur d'électrons, rend l'atome de carbone auquel il est lié plus susceptible d'être attaqué par un nucléophile. Cela entraîne la formation de nouvelles liaisons chimiques et la libération de l'atome de chlore sous forme de groupe partant.
Applications De Recherche Scientifique
1-Chloro-6,6-dimethylheptane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-6,6-dimethylheptane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This results in the formation of new chemical bonds and the release of the chlorine atom as a leaving group.
Comparaison Avec Des Composés Similaires
Le 1-chloro-6,6-diméthylheptane peut être comparé à d'autres composés similaires tels que :
1-Bromo-6,6-diméthylheptane : Structure similaire mais avec un atome de brome au lieu du chlore. Le brome est un meilleur groupe partant, ce qui le rend plus réactif dans les réactions de substitution.
1-Iodo-6,6-diméthylheptane : Contient un atome d'iode, qui est un groupe partant encore meilleur que le brome, conduisant à une réactivité plus élevée.
6,6-Diméthylheptane : L'hydrocarbure parent sans aucune substitution halogénée, moins réactif par rapport à ses dérivés halogénés.
Propriétés
Formule moléculaire |
C9H19Cl |
|---|---|
Poids moléculaire |
162.70 g/mol |
Nom IUPAC |
1-chloro-6,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 |
Clé InChI |
TZFJGVMKUHBGJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphenyl-phosphine oxide]](/img/structure/B12108423.png)
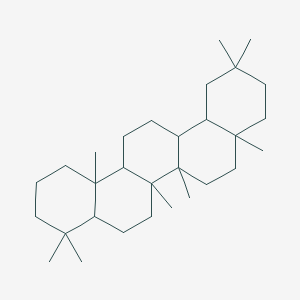





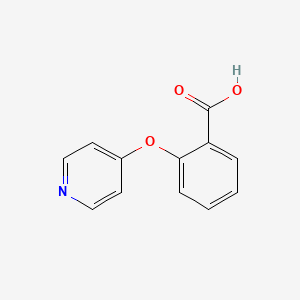

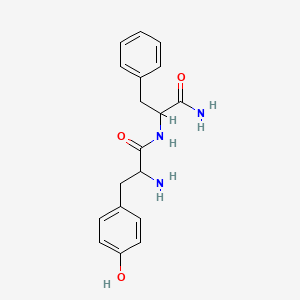


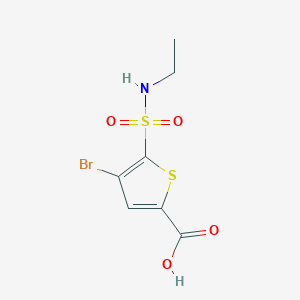
![Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B12108510.png)
